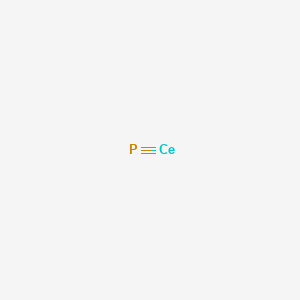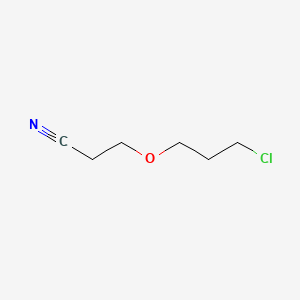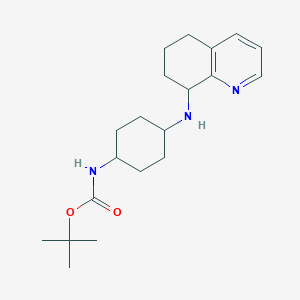![molecular formula C16H15ClN2O2 B12072723 N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine](/img/structure/B12072723.png)
N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine: is a chemical compound with the molecular formula C16H15ClN2O2 and a molecular weight of 302.75 g/mol . It is known for its unique structure, which includes a chloro-substituted phenyl ring and a glycine moiety. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine typically involves the reaction of 5-chloro-2-(methylamino)benzaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction is carried out in large reactors, and the product is purified using industrial-scale chromatography or crystallization methods.
Analyse Des Réactions Chimiques
Types of Reactions: N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro-substituted phenyl ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and as a reagent in chemical reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It serves as a model compound for understanding the behavior of similar molecules in biological systems .
Medicine: Its unique structure makes it a candidate for studying its effects on various biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds .
Mécanisme D'action
The mechanism of action of N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition or activation of enzymatic reactions, modulation of receptor signaling, and interaction with cellular proteins .
Comparaison Avec Des Composés Similaires
- N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]alanine
- N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]valine
- N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]leucine
Comparison: N-[[5-Chloro-2-(methylamino)phenyl]phenylmethylene]glycine is unique due to its glycine moiety, which imparts specific chemical and biological properties. Compared to its analogs with different amino acids, this compound exhibits distinct reactivity and interaction profiles. Its chloro-substituted phenyl ring also contributes to its unique behavior in chemical reactions and biological systems .
Propriétés
Formule moléculaire |
C16H15ClN2O2 |
|---|---|
Poids moléculaire |
302.75 g/mol |
Nom IUPAC |
2-[[[5-chloro-2-(methylamino)phenyl]-phenylmethylidene]amino]acetic acid |
InChI |
InChI=1S/C16H15ClN2O2/c1-18-14-8-7-12(17)9-13(14)16(19-10-15(20)21)11-5-3-2-4-6-11/h2-9,18H,10H2,1H3,(H,20,21) |
Clé InChI |
LUDKLGBTCGZHDX-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C=C(C=C1)Cl)C(=NCC(=O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-(2-Hydroxy-ethoxy)-ethoxy]-isophthalic acid dimethyl ester](/img/structure/B12072654.png)


![[[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorooxyphosphorylmethyl)phosphinic acid](/img/structure/B12072672.png)
![4-[2-(4-Methoxy-3-methylphenyl)ethyl]piperidine](/img/structure/B12072678.png)






![4-[(Oxan-4-yl)methanesulfonyl]aniline](/img/structure/B12072741.png)

